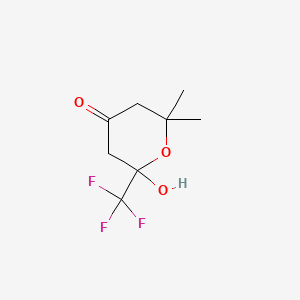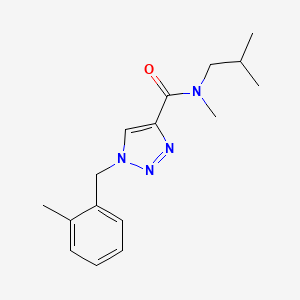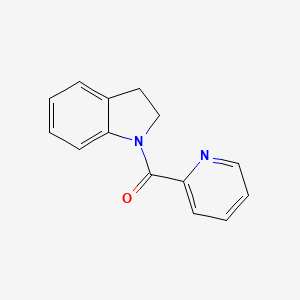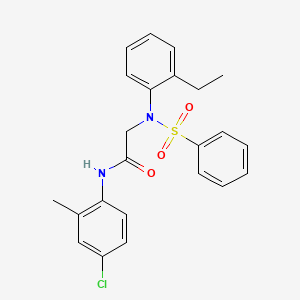
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one, also known as HDT or HDTMA, is a chemical compound with potential applications in various scientific research fields. This compound has a unique structure and properties that make it a promising candidate for use in laboratory experiments.
Scientific Research Applications
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one has potential applications in various scientific research fields. One of the primary applications of this compound is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds. It can also be used as a reagent for the protection of alcohols and amines.
This compound also has potential applications in the field of medicinal chemistry. Studies have shown that this compound has antifungal and antibacterial properties. It has also been shown to have potential anticancer activity. This compound can be used as a lead compound for the development of new drugs with improved pharmacological properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one is not fully understood. However, studies have shown that this compound can inhibit the growth of various microorganisms, including fungi and bacteria. This compound has also been shown to induce apoptosis in cancer cells. The exact mechanism by which this compound exerts its antifungal, antibacterial, and anticancer effects is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. This compound has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one in lab experiments is its unique structure and properties. This compound can be used as a building block for the synthesis of various organic compounds. It can also be used as a reagent for the protection of alcohols and amines.
However, there are also some limitations to using this compound in lab experiments. One of the limitations is the potential toxicity of this compound. Studies have shown that this compound can be toxic to some cells at high concentrations. Another limitation is the limited availability of this compound. This compound is not commercially available, and it must be synthesized in the lab.
Future Directions
For research on 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one include further investigation of its mechanism of action and the development of new synthetic methods for its production.
Synthesis Methods
The synthesis method of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with trifluoromethylacetic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction leads to the formation of this compound as a yellow crystalline solid. The yield of this reaction is relatively high, and the purity of the product can be improved through recrystallization.
properties
IUPAC Name |
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)oxan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-6(2)3-5(12)4-7(13,14-6)8(9,10)11/h13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRPZQYIAXSHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(O1)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)
![(dicyclopropylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5129153.png)


![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)
![methyl 3-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5129179.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)


![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)

![6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5129236.png)
![2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5129239.png)